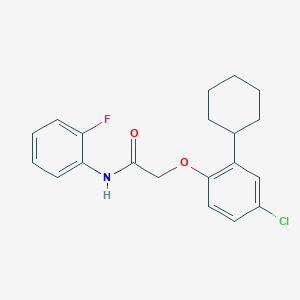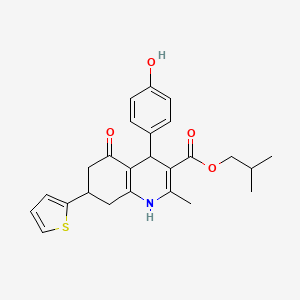![molecular formula C25H18BrN3O2S B11082770 (5Z)-5-benzylidene-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-1,3-thiazolidin-2-one](/img/structure/B11082770.png)
(5Z)-5-benzylidene-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolone ring, and a brominated phenyl group. This compound is of interest in various fields of chemical research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone. This intermediate is then subjected to a condensation reaction with phenylhydrazine to form the corresponding hydrazone. Cyclization of the hydrazone with phenyl isothiocyanate yields the pyrazole-thiazolone core structure. The final step involves the condensation of this core structure with benzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Products include 5-bromo-2-hydroxybenzophenone or 5-bromo-2-hydroxybenzoic acid.
Reduction: Products include 4-[5-(2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE.
Substitution: Products include derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **4-[5-(5-CHLORO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE
- **4-[5-(5-FLUORO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE
Uniqueness
The presence of the bromine atom in 4-[5-(5-BROMO-2-HYDROXYPHENYL)-3-PHENYL-1H-PYRAZOL-1-YL]-5-[(Z)-1-PHENYLMETHYLIDENE]-1,3-THIAZOLAN-2-ONE imparts unique reactivity and biological properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C25H18BrN3O2S |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenylpyrazol-1-yl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C25H18BrN3O2S/c26-18-11-12-22(30)19(14-18)21-15-20(17-9-5-2-6-10-17)28-29(21)24-23(32-25(31)27-24)13-16-7-3-1-4-8-16/h1-15,24,30H,(H,27,31)/b23-13- |
InChI Key |
SDYOGRASYTXDMJ-QRVIBDJDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(NC(=O)S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(NC(=O)S2)N3C(=CC(=N3)C4=CC=CC=C4)C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide](/img/structure/B11082694.png)
![Ethyl 4-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11082698.png)
![Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11082701.png)
![3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11082706.png)
![N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11082711.png)
![8-(3,4-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11082722.png)
![5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11082726.png)
![Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate](/img/structure/B11082734.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11082737.png)
![5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11082750.png)


